

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

molecular structure

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Compound of Interest

Compound Name: (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

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An In-depth Technical Guide to the Molecular Structure, Properties, and Synthesis of **(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol**: A Key Intermediate in Medicinal Chemistry

Abstract

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol represents a strategically designed molecular scaffold of significant interest to the pharmaceutical and life sciences industries. This guide provides a detailed examination of its molecular structure, physicochemical properties, and a proposed, robust synthetic pathway. The molecule synergistically combines the privileged pyridin-3-yl-methanol core, a motif present in various bioactive compounds, with the 2,2,2-trifluoroethoxy group, a powerful functional moiety used to enhance metabolic stability and modulate pharmacokinetic profiles.^{[1][2]} This document serves as a technical resource for researchers and drug development professionals, offering insights into the rationale behind its design and its application as a high-value building block for the synthesis of next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, serving as a fundamental structural motif in a vast array of approved pharmaceuticals and clinical candidates.^[2] Its utility stems from its unique electronic properties, hydrogen bonding capabilities, and its ability to serve as a

bioisostere for a phenyl ring while often improving aqueous solubility. However, the true power of this scaffold is realized through its "functional decoration," where strategic substitution is used to fine-tune the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.^[3]

Among the most impactful modifications in modern drug design is the introduction of fluorine-containing groups.^{[3][4]} The trifluoroethoxy (-OCH₂CF₃) group, in particular, has gained prominence for its ability to confer several desirable attributes upon a molecule.

- Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl moiety exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.^[1] By placing this group at a strategic position, chemists can block metabolic "hotspots," thereby increasing a drug's half-life and bioavailability.^[1]
- Increased Lipophilicity: The trifluoroethoxy group significantly increases a molecule's lipophilicity, which can enhance its ability to permeate cellular membranes and interact with hydrophobic binding pockets on target proteins.^[1]
- Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the trifluoroethoxy group can profoundly influence the pKa and electronic distribution of the parent pyridine ring, altering its binding interactions and reactivity.

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol is an exemplar of this design strategy, providing a readily available intermediate that embeds these desirable properties into a versatile pyridinemethanol framework.

Molecular Structure and Physicochemical Properties

The structure of **(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol** consists of a central pyridine ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 6-position with a 2,2,2-trifluoroethoxy group (-OCH₂CF₃). The hydroxymethyl group provides a key site for hydrogen bonding and serves as a synthetic handle for further elaboration, while the trifluoroethoxy group acts as a potent modulator of the molecule's overall properties.

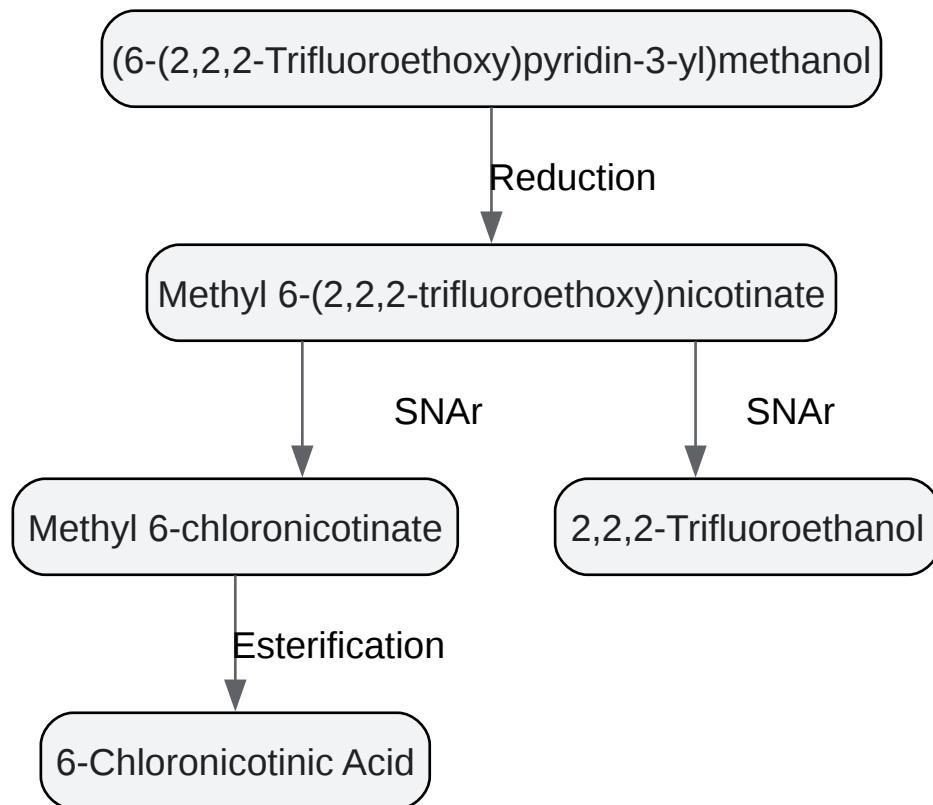
| Property | Value | Source |
|--------------------------------|--|---|
| IUPAC Name | [6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol | [5] |
| CAS Number | 159981-20-1 | [5] [6] |
| Molecular Formula | C ₈ H ₈ F ₃ NO ₂ | [5] [7] |
| Molecular Weight | 207.15 g/mol | [5] |
| SMILES | C1=CC(=NC=C1CO)OCC(F)(F)F | [5] [7] |
| Predicted XlogP | 1.4 | [7] |
| Hydrogen Bond Donors | 1 (from the -OH group) | PubChem CID: 54560084 |
| Hydrogen Bond Acceptors | 4 (N in pyridine, 2 O atoms, F atoms) | PubChem CID: 54560084 |
| Topological Polar Surface Area | 42.4 Å ² | PubChem CID: 54560084 |

Retrosynthetic Analysis and Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for this exact molecule is not extensively documented, a reliable and scalable protocol can be constructed from well-established reactions in heterocyclic chemistry. The proposed pathway begins with a commercially available, appropriately substituted pyridine and proceeds through a logical sequence of functional group transformations.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to methyl 6-(2,2,2-trifluoroethoxy)nicotinate as a key intermediate. This intermediate can be disconnected further via a nucleophilic aromatic substitution (SNAr) reaction, leading back to the readily available starting materials: 6-chloronicotinic acid and 2,2,2-trifluoroethanol.

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Caption: Retrosynthetic analysis of the target compound.

Proposed Synthesis Workflow

The forward synthesis involves three primary steps: esterification of the starting material, nucleophilic aromatic substitution to install the trifluoroethoxy group, and finally, reduction of the ester to the desired primary alcohol.



Building Block
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Incorporation

Library Synthesis
(e.g., Esterification, Etherification, Mitsunobu)

High-Throughput Screening (HTS)

Hit Identification
(Initial Potency)

Structure-Activity
Relationship (SAR)

Lead Optimization
(Improved ADME Properties)

Selection

Preclinical Candidate

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